molecular formula C6H14N4 B13104387 2-Hydrazinyl-1-propyl-4,5-dihydro-1H-imidazole

2-Hydrazinyl-1-propyl-4,5-dihydro-1H-imidazole

Katalognummer: B13104387
Molekulargewicht: 142.20 g/mol
InChI-Schlüssel: MSDFYTLHWMGBAM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Hydrazinyl-1-propyl-4,5-dihydro-1H-imidazole is a heterocyclic compound with the molecular formula C6H14N4 It is a derivative of imidazole, a five-membered ring containing two nitrogen atoms

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydrazinyl-1-propyl-4,5-dihydro-1H-imidazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of hydrazine derivatives with suitable aldehydes or ketones, followed by cyclization to form the imidazole ring . The reaction conditions often include the use of catalysts such as nickel or erbium triflate to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired product .

Analyse Chemischer Reaktionen

Types of Reactions

2-Hydrazinyl-1-propyl-4,5-dihydro-1H-imidazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., nickel, erbium triflate). The reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield imidazole derivatives with hydroxyl or carbonyl groups, while reduction reactions may produce amine derivatives .

Wissenschaftliche Forschungsanwendungen

2-Hydrazinyl-1-propyl-4,5-dihydro-1H-imidazole has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of 2-Hydrazinyl-1-propyl-4,5-dihydro-1H-imidazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-Hydrazinyl-1-propyl-4,5-dihydro-1H-imidazole is unique due to its specific hydrazinyl and propyl substituents, which confer distinct chemical and biological properties.

Eigenschaften

Molekularformel

C6H14N4

Molekulargewicht

142.20 g/mol

IUPAC-Name

(1-propyl-4,5-dihydroimidazol-2-yl)hydrazine

InChI

InChI=1S/C6H14N4/c1-2-4-10-5-3-8-6(10)9-7/h2-5,7H2,1H3,(H,8,9)

InChI-Schlüssel

MSDFYTLHWMGBAM-UHFFFAOYSA-N

Kanonische SMILES

CCCN1CCN=C1NN

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.